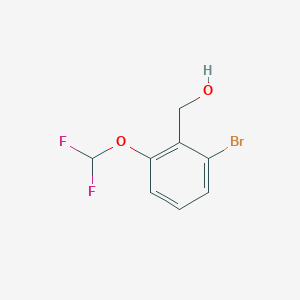
(2-Bromo-6-(difluoromethoxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7BrF2O2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(difluoromethoxy)phenyl)methanol typically involves the bromination of a difluoromethoxy-substituted phenylmethanol precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-6-(difluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products:
Oxidation: Formation of (2-Bromo-6-(difluoromethoxy)phenyl)aldehyde or (2-Bromo-6-(difluoromethoxy)phenyl)carboxylic acid.
Reduction: Formation of (2-Bromo-6-(difluoromethoxy)phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
(2-Bromo-6-(difluoromethoxy)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-(difluoromethoxy)phenyl)methanol is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and development.
Comparaison Avec Des Composés Similaires
(2-Bromo-6-(difluoromethoxy)phenyl)hydrazine hydrochloride: Similar in structure but contains a hydrazine group instead of a hydroxymethyl group.
(2-Bromo-6-(difluoromethoxy)phenyl)methane: Lacks the hydroxyl group present in (2-Bromo-6-(difluoromethoxy)phenyl)methanol.
Uniqueness: this compound is unique due to the combination of bromine, fluorine, and methoxy groups attached to the phenyl ring, along with the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H7BrF2O2 |
|---|---|
Poids moléculaire |
253.04 g/mol |
Nom IUPAC |
[2-bromo-6-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8,12H,4H2 |
Clé InChI |
KBEKUTUKFFRVHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CO)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


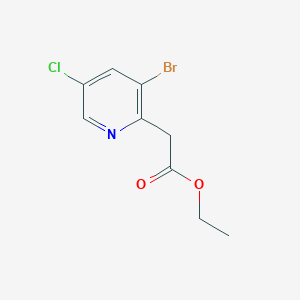

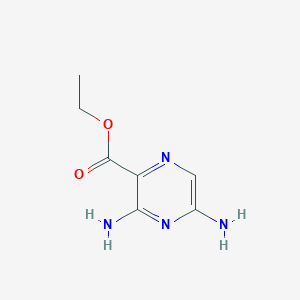
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)
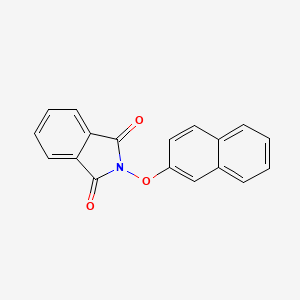

![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13036163.png)
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
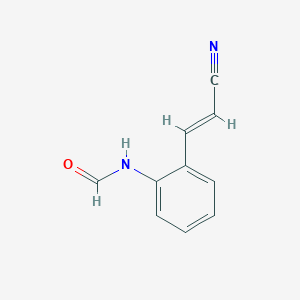
![(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13036180.png)
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)

